4,4'-二乙酰氧基联苯

描述

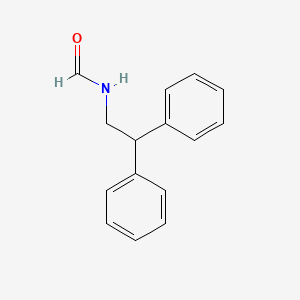

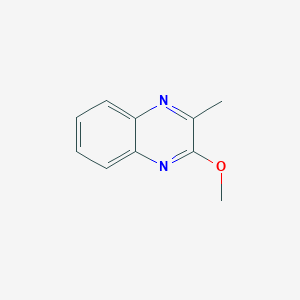

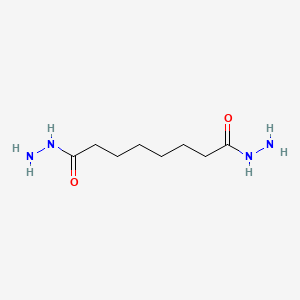

4,4'-Diacetoxybiphenyl is a derivative of biphenyl, which is a type of aromatic compound consisting of two phenyl rings connected by a single bond. The specific structure of 4,4'-diacetoxybiphenyl includes acetoxy groups (-OCOCH3) attached to the 4 and 4' positions of the biphenyl structure. This compound is related to other biphenyl derivatives that have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of biphenyl derivatives can be achieved through various methods, including catalytic cross-coupling reactions. For instance, 4'-Acetyl-4-methoxybiphenyl (AMB), a related compound, was synthesized using a catalytic Suzuki cross-coupling reaction . Although the specific synthesis of 4,4'-diacetoxybiphenyl is not detailed in the provided papers, similar synthetic routes may be applicable. The synthesis of another derivative, 2,2'-[biphenyl-4,4'-diylbis(oxy)]diacetic acid, involved alkylation of 4,4'-dihydroxybiphenyl with methylbromoacetate followed by alkaline hydrolysis . This suggests that functionalization of the biphenyl core can be tailored to introduce various substituents, including acetoxy groups.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the orientation of the phenyl rings and the substituents attached to them. The crystal structure of AMB, a related compound, revealed an orthorhombic unit cell with noncentrosymmetric space group Pna2(1), featuring parallel alignment of planar molecules in the syn-conformation . The molecular dipole moments and the polar nature of the crystal structure are significant as they contrast with nonpolar structures of similar compounds. Although the exact molecular structure of 4,4'-diacetoxybiphenyl is not provided, it can be inferred that the acetoxy groups would influence the overall polarity and molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of biphenyl derivatives is influenced by the substituents present on the biphenyl core. The provided papers do not detail specific chemical reactions involving 4,4'-diacetoxybiphenyl. However, the synthesis of related compounds involves reactions such as alkylation, hydrolysis, and the formation of chloroanhydrides . These reactions are indicative of the potential reactivity of 4,4'-diacetoxybiphenyl, which may undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are determined by their molecular structure. The polar alignment and dipole moments of AMB suggest that similar compounds, like 4,4'-diacetoxybiphenyl, may exhibit unique dielectric and optical properties . The hemolytic properties of certain biphenyl derivatives have been studied, showing that the presence of amide groups in the side chain can significantly reduce hemolytic activity . This indicates that the functional groups attached to the biphenyl core can dramatically alter the biological and physical properties of these compounds.

科学研究应用

- Scientific Field: Polymer Science

- Application Summary : 4,4’-Diacetoxybiphenyl is used in the synthesis of new polymers, specifically polyesterimides . Polyesterimides are known for their heat resistance, which gives them many advantages over conventionally used polymers .

- Methods of Application : The monomers, including 4,4’-Diacetoxybiphenyl, are prepared via enzymatic reactions from commercially available inexpensive starting materials followed by acetylation . This process demonstrates the potential of biotechnology in the development of new polymers .

- Results or Outcomes : The physical, physicochemical, and thermal properties of the polymers have been investigated . The research summarized in the sources suggests that the use of 4,4’-Diacetoxybiphenyl in the synthesis of polyesterimides could lead to the development of new, heat-resistant polymers .

安全和危害

属性

IUPAC Name |

[4-(4-acetyloxyphenyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)20-12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMBBMQDXFZFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345412 | |

| Record name | 4,4'-Diacetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diacetoxybiphenyl | |

CAS RN |

32604-29-8 | |

| Record name | 4,4'-Diacetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。